1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine
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Overview
Description
The compound “1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine” is an organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted at the 5-position with a fluorine atom . The rest of the molecule consists of a butyl chain with a methyl group at the 3-position and an amine group at the end .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, as a part of an aromatic system, would contribute to the stability of the molecule. The presence of the electronegative fluorine atom could influence the electronic distribution within the molecule .Mechanism of Action
Safety and Hazards
Future Directions
The study of new and complex organic compounds like “1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine” can lead to the discovery of new reactions, synthesis methods, and potentially useful bioactive compounds. Future research could focus on the synthesis, characterization, and study of the properties and potential applications of this compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine involves the introduction of a fluorine atom onto a pyridine ring, followed by the addition of a butylamine group to the resulting compound.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "5-fluorobromobenzene", "methylbutylamine", "potassium carbonate", "copper(I) iodide", "copper(II) sulfate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 5-fluoropyridine-3-carbaldehyde by reacting 3-pyridinecarboxaldehyde with 5-fluorobromobenzene in the presence of potassium carbonate and copper(I) iodide in diethyl ether.", "Step 2: Reduction of 5-fluoropyridine-3-carbaldehyde to 5-fluoropyridin-3-ol using sodium borohydride in methanol.", "Step 3: Conversion of 5-fluoropyridin-3-ol to 5-fluoropyridin-3-yl chloride using thionyl chloride in diethyl ether.", "Step 4: Reaction of 5-fluoropyridin-3-yl chloride with methylbutylamine in the presence of copper(II) sulfate in methanol to yield 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine.", "Step 5: Purification of the final product by recrystallization from methanol and treatment with hydrochloric acid and sodium hydroxide to obtain the desired salt form." ] } | |
CAS No. |
1249898-70-1 |
Molecular Formula |
C10H15FN2 |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C10H15FN2/c1-7(2)3-10(12)8-4-9(11)6-13-5-8/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
UQLHFIJNGMDKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC(=CN=C1)F)N |
Purity |
95 |
Origin of Product |
United States |
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